1-Chloro-2-(1-chloropropan-2-yl)benzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10Cl2 |
|---|---|
Molecular Weight |
189.08 g/mol |
IUPAC Name |
1-chloro-2-(1-chloropropan-2-yl)benzene |
InChI |
InChI=1S/C9H10Cl2/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
InChI Key |
MCSVLMAMPHCLJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 2 1 Chloropropan 2 Yl Benzene
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule in a minimal number of steps from readily available starting materials. These methods primarily focus on forming the key carbon-carbon and carbon-chlorine bonds in a strategic manner.
Electrophilic Aromatic Substitution Strategies
Friedel-Crafts alkylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of alkyl groups onto an aromatic ring. vedantu.comlibretexts.org In a potential synthesis of the target compound's backbone, chlorobenzene (B131634) can be alkylated with 2-chloropropane (B107684) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 2-chlorocumene. brainly.com The chlorine atom on the benzene (B151609) ring is an ortho, para-directing group, leading to a mixture of isomers.
The general mechanism involves the formation of an isopropyl carbocation from 2-chloropropane and the Lewis acid. This electrophile then attacks the electron-rich chlorobenzene ring.
Plausible Reaction Scheme:
Chlorobenzene + 2-Chloropropane --(AlCl₃)--> o-Chlorocumene + p-Chlorocumene
Subsequent chlorination of the isopropyl group would be required to form the final product, which is discussed in the free radical halogenation section.
| Reactant 1 | Reactant 2 | Catalyst | Major Products | Notes |
| Chlorobenzene | 2-Chloropropane | AlCl₃ | o-Chlorocumene, p-Chlorocumene | The alkyl group is an activator, which can lead to polyalkylation. quora.com |
Hydrochlorination Reactions of Olefinic Precursors
The addition of hydrogen chloride (HCl) to an alkene is a classic method for preparing chloroalkanes. nih.govchemistrysteps.com The hydrochlorination of 1-chloro-2-(prop-1-en-2-yl)benzene (B8769208) presents a direct route to 1-Chloro-2-(1-chloropropan-2-yl)benzene. This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, and the chlorine atom adds to the more substituted carbon. masterorganicchemistry.com
In this case, the addition of HCl to 1-chloro-2-(prop-1-en-2-yl)benzene would result in the formation of a stable tertiary benzylic carbocation, leading to the desired product.
Plausible Reaction Scheme:
1-Chloro-2-(prop-1-en-2-yl)benzene + HCl --> this compound
The reaction can be influenced by the solvent and the presence of catalysts. While polar hydrochlorination favors the Markovnikov product, anti-Markovnikov addition can be achieved under radical conditions, although this is more common with HBr. beilstein-journals.orgleah4sci.com
| Alkene Precursor | Reagent | Expected Regioselectivity | Product |
| 1-chloro-2-(prop-1-en-2-yl)benzene | HCl | Markovnikov | This compound |
Free Radical Halogenation Pathways at Benzylic Positions
Free radical halogenation provides a method for the selective chlorination of the benzylic position of alkylbenzenes. ucalgary.cachemistrysteps.com The increased reactivity of the benzylic C-H bond is due to the resonance stabilization of the resulting benzylic radical. ucalgary.ca Starting from 2-chlorocumene, treatment with a chlorinating agent under UV light or in the presence of a radical initiator can yield the desired product.
A patent describes a process for the selective aliphatic chlorination of cumene (B47948) derivatives using chlorine gas and a free radical initiator, such as ultraviolet light. google.com This method can be adapted for the chlorination of 2-chlorocumene.
Plausible Reaction Scheme:
2-Chlorocumene + Cl₂ --(UV light/initiator)--> this compound + HCl
N-Chlorosuccinimide (NCS) can also be used as a source of chlorine radicals for benzylic chlorination. mdpi.com
| Substrate | Chlorinating Agent | Conditions | Product |
| 2-Chlorocumene | Cl₂ | UV light or radical initiator | This compound |
| 2-Chlorocumene | N-Chlorosuccinimide (NCS) | Radical initiator | This compound |
Multistep Synthetic Routes via Functional Group Transformations
Multistep syntheses offer greater control over the final product's structure by building the molecule through a series of functional group interconversions.
Chlorination of Oxygenated Propylbenzene Derivatives
Alcohols can be converted to alkyl chlorides using various chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice. youtube.comcommonorganicchemistry.com A plausible multistep route would involve the synthesis of a suitable alcohol precursor, such as 1-(2-chlorophenyl)ethanol, followed by its chlorination.
1-(2-Chlorophenyl)ethanol can be prepared by the reduction of 2'-chloroacetophenone. The subsequent reaction with thionyl chloride would replace the hydroxyl group with a chlorine atom.
Plausible Reaction Scheme:
2'-Chloroacetophenone --(Reducing Agent)--> 1-(2-Chlorophenyl)ethanol
1-(2-Chlorophenyl)ethanol + SOCl₂ --> 1-Chloro-2-(1-chloroethyl)benzene + SO₂ + HCl
This approach provides a well-controlled method for introducing the second chlorine atom at the desired position. The use of thionyl chloride is advantageous as the byproducts are gaseous, which simplifies purification. youtube.com Catalytic amounts of DMF can facilitate the reaction. reddit.com
| Alcohol Precursor | Chlorinating Agent | Key Byproducts | Product |
| 1-(2-Chlorophenyl)ethanol | Thionyl chloride (SOCl₂) | SO₂, HCl | 1-Chloro-2-(1-chloroethyl)benzene |
Reduction of Halogenated Carbonyl Precursors
Another multistep approach involves the reduction of a halogenated carbonyl precursor. This route could start with a readily available compound like 2'-chloroacetophenone. chemscene.com Alpha-halogenation of the ketone followed by reduction of the carbonyl group would lead to the target structure.
Plausible Reaction Scheme:
2'-Chloroacetophenone --(Chlorinating Agent)--> 2-Chloro-1-(2-chlorophenyl)ethanone
2-Chloro-1-(2-chlorophenyl)ethanone --(Reduction)--> 1-Chloro-2-(1-chloro-2-hydroxyethyl)benzene
1-Chloro-2-(1-chloro-2-hydroxyethyl)benzene --(Further steps)--> this compound
The reduction of the carbonyl group can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄). The resulting alcohol would then require further transformation to introduce the final methyl group, for example, through a Grignard reaction followed by deoxygenation, making this a more complex route.
| Carbonyl Precursor | Key Transformation Steps |
| 2'-Chloroacetophenone | 1. Alpha-chlorination2. Carbonyl reduction3. Conversion of hydroxyl to methyl group |
Derivatization of Pre-existing Chlorinated Aromatic Systems
A plausible and direct approach to synthesizing this compound involves the derivatization of chlorobenzene. This strategy leverages the existing chloro-substituted aromatic ring as a foundational building block. The key transformation is the introduction of the 1-chloropropan-2-yl side chain, which can be envisioned through a Friedel-Crafts alkylation reaction.
In a hypothetical synthetic scheme, chlorobenzene would be reacted with a suitable three-carbon electrophile in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A potential alkylating agent for this reaction is 1,2-dichloropropane. The reaction would proceed via an electrophilic aromatic substitution mechanism. The Lewis acid would facilitate the formation of a carbocation from 1,2-dichloropropane, which would then be attacked by the electron-rich chlorobenzene ring.
The chlorine atom on the benzene ring is an ortho-, para-director, meaning it will direct the incoming electrophile to the positions adjacent (ortho) and opposite (para) to it. youtube.com This would result in a mixture of two primary products: this compound and 1-chloro-4-(1-chloropropan-2-yl)benzene. The separation of these isomers would be a critical subsequent step, likely achievable through chromatographic techniques.
Table 1: Hypothetical Friedel-Crafts Alkylation of Chlorobenzene
| Reactant 1 | Reactant 2 | Catalyst | Potential Products |
|---|
It is important to note that Friedel-Crafts alkylations can be prone to side reactions, such as polyalkylation and carbocation rearrangements, which could further complicate the product mixture and reduce the yield of the desired compound. sciencemadness.org
Catalytic and Stereoselective Synthesis Methodologies
More sophisticated synthetic strategies could offer greater control over the stereochemistry and regiochemistry of the final product. These methods are particularly relevant given the chiral center at the second carbon of the propyl chain.
The presence of a stereocenter in this compound opens the door for enantioselective synthesis. This would involve the creation of a chiral intermediate with a specific three-dimensional arrangement, which is then incorporated into the final molecule. A potential strategy would be the asymmetric synthesis of a chiral chloropropanol (B1252657) derivative, which could then be used to alkylate chlorobenzene.
For instance, an asymmetric reduction of a prochiral ketone, such as 1-chloro-2-propanone, using a chiral catalyst could yield an enantiomerically enriched (R)- or (S)-1-chloropropan-2-ol. This chiral alcohol could then be activated, for example, by conversion to a tosylate or mesylate, to facilitate a subsequent Friedel-Crafts alkylation with chlorobenzene. The use of enzymes or chiral metal complexes as catalysts in the reduction step is a common approach in modern asymmetric synthesis to achieve high enantioselectivity. chiralpedia.comnumberanalytics.com
Table 2: Potential Enantioselective Synthesis Approach
| Precursor | Reaction | Chiral Catalyst | Chiral Intermediate |
|---|
This multi-step approach, while more complex, would offer the significant advantage of producing an enantiomerically pure form of the target compound.
Another critical aspect of the synthesis is the selective introduction of the chlorine atom onto the propyl side chain. If the synthesis starts with the alkylation of chlorobenzene with a propylene (B89431) derivative to form 2-(2-chlorophenyl)propane, a subsequent chlorination step would be required. This step must be highly regioselective to ensure the chlorine atom is introduced at the desired C1 position of the propyl chain.
Free-radical chlorination of the side chain could be a possibility, but this method often lacks selectivity and could lead to a mixture of chlorinated products at different positions on the propyl chain, as well as further chlorination of the aromatic ring. A more controlled approach would be necessary.
One potential strategy could involve the introduction of a functional group on the propyl side chain that directs the chlorination. For example, the synthesis could proceed through an intermediate alcohol, 2-(2-chlorophenyl)propan-1-ol. This alcohol could then be converted to the corresponding chloride using a variety of reagents, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which would ensure the chlorine is placed at the C1 position.
Table 3: Comparison of Potential Chlorination Methods
| Method | Reagents | Selectivity |
|---|---|---|
| Free-Radical Chlorination | Cl₂, UV light | Low Regioselectivity |
Ultimately, the successful synthesis of this compound would likely involve a carefully designed multi-step sequence, potentially combining elements of classical aromatic chemistry with modern catalytic and stereoselective techniques to control the placement and stereochemistry of the substituents.
Reaction Mechanisms and Reactivity of 1 Chloro 2 1 Chloropropan 2 Yl Benzene
Nucleophilic Substitution Reactions (SN1 and SN2 pathways) at Aliphatic Chlorine Centers
The carbon-chlorine bond at the 2-position of the propane (B168953) chain is a secondary benzylic halide, making it susceptible to nucleophilic substitution reactions through both SN1 and SN2 mechanisms. quora.comyoutube.com The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
Primary and secondary benzylic halides can undergo SN2 reactions, while secondary and tertiary benzylic halides can proceed via an SN1 mechanism due to the formation of a resonance-stabilized benzylic carbocation. pearson.com For 1-Chloro-2-(1-chloropropan-2-yl)benzene, being a secondary benzylic halide, both pathways are plausible and often compete. libretexts.org Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism, whereas weak nucleophiles and polar protic solvents promote the SN1 pathway. quora.com
Stereoelectronic effects, which pertain to the influence of the spatial arrangement of orbitals on reaction pathways, are crucial in determining the stereochemical outcome of substitution reactions at the chiral center of this compound.
In an SN2 reaction , the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. quora.commasterorganicchemistry.com For the SN2 mechanism to be efficient, the orbitals of the nucleophile, the electrophilic carbon, and the leaving group must align appropriately in the transition state.
In contrast, the SN1 reaction proceeds through a planar, sp2-hybridized carbocation intermediate. quora.com This planarity allows the nucleophile to attack from either face of the carbocation with nearly equal probability. masterorganicchemistry.com Consequently, SN1 reactions at a chiral center typically lead to a racemic or nearly racemic mixture of products, with both retention and inversion of the original configuration. smartstartinstitute.com However, slight preferences for the inversion product are often observed due to the formation of ion pairs, where the departing leaving group can partially shield one face of the carbocation. smartstartinstitute.com
The substituents on the benzene (B151609) ring significantly influence the rates of both SN1 and SN2 reactions at the benzylic position. For the SN1 pathway, the rate-determining step is the formation of the benzylic carbocation. stackexchange.com Electron-donating groups on the aromatic ring, particularly at the ortho and para positions, can stabilize this carbocation through resonance and inductive effects, thereby accelerating the reaction rate. Conversely, electron-withdrawing groups destabilize the carbocation and slow down the SN1 reaction.
The chlorine atom at the ortho position in this compound is an electron-withdrawing group via the inductive effect but can also donate electron density through resonance. However, the inductive effect is generally stronger for halogens, leading to a net deactivating effect on the rate of carbocation formation compared to an unsubstituted ring. nih.gov
For the SN2 pathway, the effect of substituents is more complex. Electron-withdrawing groups can increase the electrophilicity of the benzylic carbon, potentially accelerating the rate of nucleophilic attack. However, steric hindrance from bulky ortho substituents can impede the backside attack required for the SN2 mechanism, thus slowing the reaction. In the case of this compound, the ortho-chloro group is relatively small and its steric effect may be less significant than its electronic influence.
The following table presents solvolysis rate constants for a series of substituted benzyl (B1604629) chlorides, which serve as a model to illustrate the electronic effects of ring substituents on SN1-type reactions.
| Substituent (X) in X-C6H4CH2Cl | ksolv (s-1) in 20% acetonitrile (B52724)/water at 25°C |
|---|---|
| 4-OCH3 | 2.2 |
| 4-CH3 | 1.8 x 10-2 |
| H | 1.5 x 10-4 |
| 4-Cl | 4.5 x 10-5 |
| 3-Cl | 5.9 x 10-6 |
| 3,4-(NO2)2 | 1.1 x 10-8 |
Data adapted from a study on the solvolysis of ring-substituted benzyl chlorides. nih.govnih.gov
Elimination Reactions (E1 and E2 pathways) and Olefin Formation
In the presence of a base, this compound can undergo elimination reactions to form alkenes. Both E1 and E2 mechanisms are possible for this secondary benzylic halide.
The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent to the leaving group (a β-hydrogen), and the leaving group departs simultaneously to form a double bond. youtube.com This pathway is favored by strong, bulky bases and requires a specific anti-periplanar geometry between the β-hydrogen and the leaving group.
The E1 mechanism is a two-step process that begins with the formation of a carbocation, the same intermediate as in the SN1 reaction. libretexts.org In a subsequent step, a weak base removes a β-hydrogen to form the alkene. E1 reactions are favored by weak bases and polar protic solvents.
The elimination of HCl from this compound can result in two constitutional isomers: 1-chloro-2-(prop-1-en-2-yl)benzene (B8769208) (the Hofmann product) and 1-chloro-2-(prop-1-en-1-yl)benzene (the Zaitsev product). nih.gov
Zaitsev's rule predicts that the major product of an elimination reaction will be the more substituted, and therefore more thermodynamically stable, alkene. wikipedia.orgchemistrysteps.com In this case, 1-chloro-2-(prop-1-en-1-yl)benzene would be the Zaitsev product.
Hofmann's rule , on the other hand, predicts the formation of the less substituted alkene as the major product. libretexts.org This outcome is typically favored when using a sterically hindered (bulky) base, as it is easier for the large base to access the less sterically hindered protons on the terminal methyl group. chemistrysteps.com
For this compound, the use of a small, strong base like sodium ethoxide would be expected to yield the Zaitsev product as the major isomer. In contrast, a bulky base such as potassium tert-butoxide would likely favor the formation of the Hofmann product. chemistrysteps.com E1 reactions generally follow Zaitsev's rule. orgoreview.com
Stereoselectivity in E2 reactions is also important. The requirement for an anti-periplanar arrangement of the departing groups can influence which stereoisomer of the alkene is formed (E or Z). For E1 reactions, the carbocation intermediate can adopt the most stable conformation before proton removal, typically leading to the more stable (E)-alkene as the major stereoisomer.
Substitution and elimination reactions are often in competition, particularly for secondary halides like this compound. libretexts.org The outcome of this competition is primarily determined by the nature of the attacking reagent and the reaction temperature.
Strongly basic, weakly nucleophilic reagents (especially bulky bases like tert-butoxide) favor elimination (E2).
Strongly nucleophilic, weakly basic reagents (e.g., I-, Br-, RS-) favor substitution (SN2). libretexts.org
Strong nucleophiles that are also strong bases (e.g., HO-, CH3O-) can lead to a mixture of SN2 and E2 products. For secondary halides, elimination is often a significant pathway.
Weak nucleophiles that are also weak bases (e.g., H2O, CH3OH) in polar protic solvents favor a competition between SN1 and E1 reactions.
Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.
| Reagent Type | Primary Mechanism(s) | Favored Product(s) |
|---|---|---|
| Strong, bulky base (e.g., t-BuOK) | E2 | Elimination (Hofmann) |
| Strong, non-bulky base (e.g., EtO-) | SN2 / E2 | Mixture of Substitution and Elimination (Zaitsev) |
| Strong nucleophile, weak base (e.g., I-) | SN2 | Substitution |
| Weak nucleophile, weak base (e.g., H2O, EtOH) | SN1 / E1 | Mixture of Substitution and Elimination (Zaitsev) |
Aromatic Ring Reactivity: Electrophilic and Nucleophilic Aromatic Substitution
The benzene ring of this compound is substituted with a chloro group and a 1-chloropropan-2-yl group. The reactivity of the ring towards substitution is influenced by the electronic properties of these substituents.
Electrophilic Aromatic Substitution (SEAr) : This is the most common type of reaction for aromatic compounds, where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.comwikipedia.org The substituents on the ring determine both its reactivity and the position of the incoming electrophile.
The chloro group is an ortho, para-director but is deactivating towards electrophilic substitution. youtube.com This is because its strong electron-withdrawing inductive effect outweighs its weaker electron-donating resonance effect.
The 1-chloropropan-2-yl group is an alkyl group, which is an ortho, para-director and is activating towards electrophilic substitution due to its electron-donating inductive and hyperconjugation effects.
When both an activating and a deactivating group are present, the activating group's directing effect generally dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the 1-chloropropan-2-yl group. However, the position para to this group is already occupied by the chloro substituent. Thus, the most likely positions for electrophilic attack are C4 and C6 (ortho to the alkyl group). Steric hindrance from the bulky 1-chloropropan-2-yl group might slightly favor substitution at the C4 position over the C6 position.
Nucleophilic Aromatic Substitution (SNAr) : This type of reaction, where a nucleophile replaces a leaving group on the aromatic ring, is generally difficult for simple aryl halides like chlorobenzene (B131634). libretexts.orgyoutube.com It typically requires the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. masterorganicchemistry.comyoutube.com
The aromatic chlorine atom in this compound is not activated by strong electron-withdrawing groups. The 1-chloropropan-2-yl group is electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, nucleophilic aromatic substitution at the aromatic chlorine is expected to be very slow and would require harsh reaction conditions, such as high temperatures and pressures with a very strong nucleophile/base. libretexts.orgchegg.com Under such forcing conditions, an elimination-addition mechanism involving a benzyne (B1209423) intermediate might be possible. youtube.com
Directing Effects of Substituents on the Benzene Ring
The regioselectivity of electrophilic aromatic substitution (EAS) reactions on the this compound molecule is governed by the two substituents attached to the aromatic ring: a chloro group (-Cl) and a 1-chloropropan-2-yl group (-CH(CH₃)CH₂Cl). The directing effects of these groups determine the position at which an incoming electrophile will attack the benzene ring. longdom.org
The chloro group is a halogen, which exhibits a dual electronic effect. It is strongly electron-withdrawing through the inductive effect due to its high electronegativity, which deactivates the benzene ring, making it less reactive than benzene itself. libretexts.org However, it possesses lone pairs of electrons that can be donated to the ring through the resonance effect (p-π conjugation). This resonance donation of electron density is directed specifically to the ortho and para positions. pressbooks.pub Because the deactivating inductive effect outweighs the activating resonance effect, halogens are classified as deactivating, ortho-, para-directors. pressbooks.pub
The 1-chloropropan-2-yl group is an alkyl substituent. Alkyl groups are generally considered activating groups, meaning they make the benzene ring more reactive towards electrophilic substitution than benzene. libretexts.org This activation occurs through an inductive effect, where the sp³ hybridized carbons of the alkyl group donate electron density to the sp² hybridized carbons of the ring. libretexts.org This electron donation stabilizes the positively charged intermediate (the arenium ion) formed during the reaction, lowering the activation energy. libretexts.orgbyjus.com Alkyl groups are ortho-, para-directors. pressbooks.pub
When both substituents are present on the ring, their combined influence must be considered. The activating alkyl group's directing effect will generally dominate over the deactivating chloro group's effect. The 1-chloropropan-2-yl group strongly directs incoming electrophiles to its ortho and para positions. The chloro group directs to its own ortho and para positions. Given their placement at positions 1 and 2, the potential sites for substitution are carbons 3, 4, 5, and 6.
Position 3: Meta to the chloro group, ortho to the alkyl group.
Position 4: Para to the chloro group, meta to the alkyl group.
Position 5: Meta to both groups.
Position 6: Ortho to the chloro group, meta to the alkyl group.
The activating alkyl group directs to positions 3 (ortho) and 5 (para, though this position is actually meta to the group itself, the primary directing influence is to its ortho and the ring's para position relative to it, which is occupied). The deactivating chloro group directs to positions 6 (ortho) and 4 (para). The most likely positions for electrophilic attack will be those activated by the alkyl group and not strongly deactivated or sterically hindered. Position 3 is ortho to the activating alkyl group, and position 6 is ortho to the deactivating chloro group. Therefore, substitution is most likely to occur at position 3, and to a lesser extent at position 4 (para to the chloro group), with steric hindrance from the adjacent alkyl group potentially playing a role in reducing substitution at position 3.
| Substituent Group | Classification | Directing Effect | Primary Electronic Influence |
|---|---|---|---|
| -Cl (Chloro) | Deactivating | Ortho, Para | Inductive Withdrawal > Resonance Donation |
| -R (Alkyl) | Activating | Ortho, Para | Inductive Donation |
| -NO₂ (Nitro) | Strongly Deactivating | Meta | Inductive & Resonance Withdrawal |
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Resonance Donation > Inductive Withdrawal |
Radical Reactions and Benzylic Reactivity
The 1-chloropropan-2-yl substituent provides a site for radical reactions due to the presence of a benzylic hydrogen. The benzylic carbon is the carbon atom directly attached to the benzene ring. The C-H bond at this position is weaker than a typical alkane C-H bond. libretexts.org This reduced bond dissociation energy is a consequence of the stability of the resulting benzylic radical. Upon homolytic cleavage of the benzylic C-H bond, the unpaired electron on the benzylic carbon is delocalized into the π-system of the aromatic ring through resonance, significantly stabilizing the radical intermediate. libretexts.orgucalgary.ca
Free Radical Halogenation and Oxidation Pathways
The enhanced reactivity of the benzylic position makes it a prime target for radical-mediated reactions such as halogenation and oxidation.
Free Radical Halogenation: In the presence of UV light or a radical initiator, alkylbenzenes undergo halogenation (chlorination or bromination) selectively at the benzylic position, rather than on the aromatic ring. ucalgary.castudymind.co.uk This reaction proceeds via a radical chain mechanism: wikipedia.org
Initiation: A halogen molecule (e.g., Cl₂) undergoes homolytic cleavage under UV light to form two chlorine radicals (Cl•).
Propagation: A chlorine radical abstracts the benzylic hydrogen from this compound, forming HCl and a stabilized benzylic radical. This radical then reacts with another molecule of Cl₂ to form the product, 1-Chloro-2-(2-chloro-1-chloropropan-2-yl)benzene, and a new chlorine radical, which continues the chain.
Termination: The reaction ceases when radicals combine with each other.
N-Bromosuccinimide (NBS) is a common reagent used for selective benzylic bromination, as it provides a low, constant concentration of Br₂, minimizing other side reactions. libretexts.org
Oxidation Pathways: The benzylic carbon, if it bears at least one hydrogen atom, is also susceptible to oxidation by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This reaction typically results in the cleavage of the alkyl chain and the formation of a carboxylic acid. For this compound, vigorous oxidation would be expected to yield 2-chlorobenzoic acid, with the rest of the alkyl side-chain being oxidized and cleaved off.
| Reaction Type | Typical Reagents | General Product |
|---|---|---|
| Free Radical Halogenation | Cl₂/UV light; NBS | Benzylic Halide |
| Benzylic Oxidation | KMnO₄, heat; H₂CrO₄ | Benzoic Acid Derivative |
Rearrangement Reactions Involving Carbocation Intermediates
Carbocation rearrangements are common phenomena in organic reactions where an unstable carbocation can reorganize its structure to form a more stable one. libretexts.org Such rearrangements typically involve a 1,2-shift of a hydride ion (H⁻) or an alkyl group. lumenlearning.combyjus.com
In the context of this compound, a relevant scenario for carbocation formation would be the heterolytic cleavage of the C-Cl bond on the alkyl side-chain, for instance, in the presence of a Lewis acid or under solvolysis conditions (an Sₙ1-type reaction).
The structure of the side chain is -CH(CH₃)CH₂Cl. Loss of the chloride ion from the terminal carbon (-CH₂Cl) would generate a primary carbocation: C₆H₄(Cl)-CH(CH₃)-CH₂⁺. Primary carbocations are highly unstable and thus very prone to rearrangement. libretexts.org
This unstable primary carbocation can readily undergo a 1,2-hydride shift. libretexts.org The hydrogen atom on the adjacent benzylic carbon, along with its pair of bonding electrons, migrates to the positively charged primary carbon. This rearrangement results in the formation of a much more stable secondary benzylic carbocation: C₆H₄(Cl)-C⁺(CH₃)₂. The stability of this new carbocation is significantly enhanced by two factors: it is a secondary carbocation (more stable than a primary one) and, more importantly, it is benzylic, allowing the positive charge to be delocalized over the aromatic ring through resonance. This rearrangement is a rapid and essentially irreversible process driven by the large gain in thermodynamic stability.
| Carbocation Type | Relative Stability | Stabilizing Factors |
|---|---|---|
| Methyl | Least Stable | - |
| Primary (1°) | ↓ | Hyperconjugation (minor) |
| Secondary (2°) | ↓ | Hyperconjugation (moderate) |
| Tertiary (3°) | ↓ | Hyperconjugation (major) |
| Benzylic | Most Stable | Resonance Delocalization |
Spectroscopic Elucidation and Advanced Analytical Research of 1 Chloro 2 1 Chloropropan 2 Yl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectral Analysis
A ¹H NMR spectrum would be required to identify the chemical environment of the hydrogen atoms in the molecule. Analysis would involve determining the chemical shift (δ) for each unique proton, the integration of signals to determine the ratio of protons, and the splitting patterns (multiplicity) to understand the connectivity of adjacent, non-equivalent protons. Without this spectrum, a data table of expected shifts and coupling constants cannot be generated.
Carbon-13 (¹³C) NMR Spectral Analysis
A ¹³C NMR spectrum is necessary to identify the number of unique carbon environments within the molecule. The chemical shift of each carbon signal provides information about its electronic environment (e.g., aromatic, aliphatic, attached to a halogen). A data table detailing these shifts is a standard component of structural characterization but is contingent on the availability of spectral data.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)
Advanced 2D NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's constitution. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity of protons, aiding in conformational analysis. Performing these analyses is not possible without the raw 2D spectral data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing insights into the molecule's structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS data is crucial for determining the precise molecular weight of 1-Chloro-2-(1-chloropropan-2-yl)benzene. This would allow for the calculation of its elemental formula, confirming the presence of the correct number of carbon, hydrogen, and chlorine atoms. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be a key feature to observe.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (the molecular ion) to generate a series of product ions. Analyzing these fragmentation pathways provides valuable information about the molecule's substructures. For this compound, characteristic fragmentation would be expected, such as the loss of chlorine atoms or cleavage of the propyl side chain. A detailed fragmentation table cannot be constructed without experimental MS/MS data.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. While no specific experimental spectra for this compound are publicly available, the expected characteristic absorption and scattering bands can be predicted based on the analysis of its structural components: a 1,2-disubstituted (ortho) benzene (B151609) ring and a chlorinated propyl side chain.
The primary vibrational modes of interest for this compound would include C-H stretching and bending (both aromatic and aliphatic), C-C stretching within the benzene ring and the alkyl chain, and C-Cl stretching from both the aromatic ring and the side chain.
Expected Vibrational Frequencies:
Aromatic C-H Stretching: The vibrations of the C-H bonds on the benzene ring are anticipated to appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H bonds of the propyl group will exhibit stretching vibrations in the 3000-2850 cm⁻¹ range.
C=C Stretching (Aromatic): The stretching of the carbon-carbon bonds within the benzene ring typically gives rise to several bands in the 1600-1450 cm⁻¹ region. docbrown.info
Aliphatic C-H Bending: The bending vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the propyl chain are expected in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions.
Aromatic C-H Bending (Out-of-Plane): The out-of-plane bending of the C-H bonds on the ortho-disubstituted benzene ring would produce strong absorptions in the 785-745 cm⁻¹ range, which is characteristic of this substitution pattern.
C-Cl Stretching: The carbon-chlorine stretching vibrations are expected in the 800-600 cm⁻¹ region. uantwerpen.be Distinguishing between the aromatic C-Cl and aliphatic C-Cl bond vibrations can be challenging as their absorption ranges can overlap. Generally, the aliphatic C-Cl stretch appears in the lower end of this range. docbrown.info
The following table summarizes the predicted prominent IR and Raman active vibrational modes for this compound.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch | Aromatic | 3100 - 3000 |
| C-H Stretch | Aliphatic (CH₃, CH₂) | 3000 - 2850 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 |
| C-H Bend | Aliphatic (CH₃, CH₂) | 1470 - 1370 |
| C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic | 785 - 745 |
| C-Cl Stretch | Aromatic and Aliphatic | 800 - 600 |
Raman spectroscopy would be expected to provide complementary information. The aromatic ring vibrations and the C-Cl stretching modes are generally observable in Raman spectra.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
As of the current body of scientific literature, there are no published X-ray crystallographic studies for this compound. Therefore, no experimental data on its solid-state structure is available.
Should a crystalline form of this compound be isolated and analyzed, X-ray crystallography could elucidate:
Molecular Conformation: The preferred spatial orientation of the chloropropan-2-yl group relative to the chlorobenzene (B131634) ring.
Bond Parameters: Precise measurements of the C-C and C-Cl bond lengths and the angles between atoms.
Intermolecular Interactions: The nature and geometry of any non-covalent interactions, such as van der Waals forces or halogen bonding, which influence the packing of the molecules in the crystal.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For a molecule like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable analytical methods.
HPLC is a versatile technique for separating non-volatile or thermally unstable compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be the most effective approach.
Hypothetical HPLC Method Parameters:
A reversed-phase C18 column would be a suitable stationary phase due to the non-polar nature of the analyte. researchgate.netresearchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. researchgate.netresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure adequate separation from any impurities. Detection could be achieved using a UV detector, likely at a wavelength around 215 nm where the benzene ring would exhibit strong absorbance. researchgate.netresearchgate.net
| Parameter | Suggested Condition |
| Column | Reversed-phase C18, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
This method would be valuable for assessing the purity of synthesized batches and for separating it from potential starting materials or by-products.
Given its molecular weight and the presence of halogen atoms, this compound is expected to be sufficiently volatile and thermally stable for analysis by Gas Chromatography (GC). epa.gov GC is particularly well-suited for the separation of volatile organic compounds and can provide high-resolution separation.
Hypothetical GC Method Parameters:
A common approach would involve a capillary column with a non-polar or moderately polar stationary phase, such as a DB-5 or DB-1701. epa.gov The choice of column would depend on the specific isomers and impurities that need to be separated. An electron capture detector (ECD) would be highly sensitive to the two chlorine atoms in the molecule, making it an excellent choice for trace analysis. epa.gov Alternatively, a mass spectrometer (MS) detector would provide both quantitative data and structural information, aiding in the definitive identification of the compound and any related impurities. mdpi.comresearchgate.net
| Parameter | Suggested Condition |
| Column | DB-5 or DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient, e.g., 100 °C hold for 2 min, then ramp to 280 °C at 10 °C/min |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
This GC method would be crucial for monitoring reaction progress, identifying volatile impurities, and performing quality control on the final product.
Computational Chemistry and Theoretical Investigations of 1 Chloro 2 1 Chloropropan 2 Yl Benzene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can elucidate electronic structure, reactivity, and other molecular characteristics.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 1-Chloro-2-(1-chloropropan-2-yl)benzene, DFT calculations, typically using a basis set such as B3LYP/6-31G(d,p), would provide insights into its molecular orbitals and charge distribution.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. A hypothetical DFT study would likely show the HOMO localized on the electron-rich benzene (B151609) ring, while the LUMO might be distributed across the C-Cl bonds, suggesting potential sites for nucleophilic attack.
Mulliken charge distribution analysis would reveal the partial charges on each atom. It is expected that the chlorine atoms would carry a negative partial charge due to their high electronegativity, while the carbon atoms bonded to them would have a positive partial charge. The distribution of charges across the benzene ring would be influenced by the inductive effects of the chloro and chloropropyl substituents.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -0.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Chemical stability and reactivity |
| Dipole Moment | ~2.1 D | Molecular polarity |
Note: These values are illustrative and would require actual DFT calculations to be confirmed.
Ab Initio Calculations of Reaction Pathways and Transition States
Ab initio calculations, which are based on first principles without the use of empirical parameters, are employed to study reaction mechanisms. For this compound, these calculations could be used to model various reactions, such as nucleophilic substitution at the aliphatic or aromatic chlorine atoms. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, the reaction pathway for the substitution of the benzylic chlorine would likely be compared to that of the aromatic chlorine to determine the more favorable reaction site.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would be valuable for conformational analysis. The rotation around the C-C bond connecting the propan-2-yl group to the benzene ring would be a key focus, revealing the most stable conformations and the energy barriers between them. These simulations would also provide insights into intermolecular interactions in a condensed phase, helping to predict properties like boiling point and solubility.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted spectra would show distinct signals for the aromatic and aliphatic protons and carbons, with their chemical shifts influenced by the electronegative chlorine atoms. Similarly, theoretical infrared (IR) spectra can be computed to identify characteristic vibrational frequencies, such as C-H stretching of the aromatic ring, C-Cl stretching, and various bending modes. The comparison of these predicted spectra with experimentally obtained data is crucial for confirming the molecular structure.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Hypothetical Predicted Value | Expected Experimental Range |
| ¹H NMR (Aromatic) | 7.2-7.5 ppm | 7.0-7.6 ppm |
| ¹³C NMR (C-Cl, aromatic) | 130-135 ppm | 128-138 ppm |
| IR (C-Cl stretch) | 650-800 cm⁻¹ | 600-850 cm⁻¹ |
Note: These are generalized expected values. Actual values would depend on specific computational methods and experimental conditions.
Structure-Activity Relationship (SAR) Modeling for Chemical Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For derivatives of this compound, SAR studies could be employed to predict their potential applications, for example, as herbicides or in organic synthesis. By systematically modifying the structure (e.g., changing the position of the chlorine atoms, altering the alkyl chain) and calculating various molecular descriptors (e.g., logP, molar refractivity, electronic parameters), a predictive model could be developed. This in-silico screening can guide the synthesis of new derivatives with enhanced desired properties.
Stereochemistry and Chirality of 1 Chloro 2 1 Chloropropan 2 Yl Benzene
Identification and Characterization of Chiral Centers
1-Chloro-2-(1-chloropropan-2-yl)benzene possesses a stereocenter at the second carbon atom of the propyl chain (C2'). This carbon is bonded to four different substituents: a hydrogen atom, a methyl group (-CH3), a chloromethyl group (-CH2Cl), and a 2-chlorophenyl group (-C6H4Cl). The presence of this single chiral center gives rise to the existence of two non-superimposable mirror images, known as enantiomers. youtube.com
The characterization of these stereoisomers would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. In NMR, the use of chiral shift reagents can help to distinguish between the enantiomers by inducing chemical shift differences in their respective spectra. For a definitive determination of the absolute configuration (R or S) of each enantiomer, X-ray crystallography of a single crystal of one of the pure enantiomers is the gold standard.
Table 1: Substituents on the Chiral Center (C2') of this compound
| Substituent | Chemical Formula |
| Hydrogen | -H |
| Methyl | -CH3 |
| Chloromethyl | -CH2Cl |
| 2-Chlorophenyl | -C6H4Cl |
Enantiomeric Purity Determination and Chiral Resolution Techniques
The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical aspect of stereochemistry. nih.gov For this compound, this would likely be achieved using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques employ a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for their quantification. masterorganicchemistry.com
The separation of the racemic mixture into its individual enantiomers, a process known as chiral resolution, can be accomplished through several methods. One common approach is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. Another method is kinetic resolution, which involves the differential reaction rates of the enantiomers with a chiral catalyst or reagent.
Diastereoselective Synthesis and Reactions
Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple chiral centers. While this compound itself only has one chiral center, diastereoselective reactions could be relevant in its synthesis if a chiral starting material or catalyst is used to introduce the stereocenter with a preference for one configuration over the other. For instance, the asymmetric hydrogenation of a precursor alkene or the stereoselective addition of a nucleophile to a prochiral carbonyl group could be employed to achieve a diastereoselective synthesis of a precursor that is then converted to the target molecule. mdpi.comnih.gov
Optical Activity and Circular Dichroism (CD) Spectroscopy
As a chiral molecule, this compound is expected to be optically active, meaning it will rotate the plane of plane-polarized light. libretexts.org The magnitude and direction of this rotation are measured using a polarimeter and are reported as the specific rotation [α]. promptpraxislabs.commasterorganicchemistry.com The specific rotation is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. libretexts.org
Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. mdpi.commdpi.com It measures the differential absorption of left and right circularly polarized light. aip.org A CD spectrum provides information about the stereochemical features of a molecule, including the absolute configuration of its chiral centers. The CD spectrum of this compound would be expected to show characteristic Cotton effects in the ultraviolet region due to the electronic transitions of the aromatic chromophore in a chiral environment. rsc.org
Stereochemical Outcomes of Chemical Transformations
The stereochemistry of this compound will influence the outcome of its chemical reactions. Reactions occurring at the chiral center can proceed with retention, inversion, or racemization of the configuration, depending on the reaction mechanism.
For example, a nucleophilic substitution reaction at the benzylic-like position (C2' of the propyl chain) could proceed via an SN1 or SN2 mechanism. An SN2 reaction would likely lead to an inversion of configuration at the chiral center. chemistrysteps.com In contrast, an SN1 reaction, which proceeds through a planar carbocation intermediate, would likely result in a racemic mixture of products. libretexts.org
Reactions at other parts of the molecule, such as the aromatic ring or the chloromethyl group, would not directly affect the stereochemistry of the existing chiral center, but the presence of the chiral center could potentially influence the regioselectivity or stereoselectivity of these reactions through steric or electronic effects. The benzylic position is particularly reactive towards radical halogenation. libretexts.orgyoutube.com
Environmental Chemistry and Degradation Pathways of 1 Chloro 2 1 Chloropropan 2 Yl Benzene
Abiotic Degradation Mechanisms
The abiotic fate of 1-Chloro-2-(1-chloropropan-2-yl)benzene in the environment is likely governed by its susceptibility to photodegradation, its hydrolytic stability, and its potential to undergo oxidation and reduction reactions. These processes are influenced by the presence of both a chlorinated aromatic ring and a chlorinated aliphatic side chain.
Photodegradation, or the breakdown of compounds by light, is a significant abiotic degradation pathway for many aromatic compounds in the environment. uwaterloo.ca For this compound, the chlorobenzene (B131634) moiety is the primary chromophore, meaning it is the part of the molecule that absorbs light, particularly in the UV spectrum.
Direct Photolysis: In aqueous environments and in the atmosphere, direct absorption of solar radiation can lead to the cleavage of the carbon-chlorine (C-Cl) bond on the aromatic ring. uwaterloo.ca This process generates a phenyl radical and a chlorine radical. The reactivity of the C-Cl bond on the aliphatic side chain to direct photolysis is generally lower than that of the aromatic C-Cl bond. In the atmosphere, chlorobenzene is degraded by reacting with photochemically-produced hydroxyl radicals, with a breakdown period of about three and a half days. ohio.gov
Indirect Photodegradation: This process is often more significant than direct photolysis in natural waters. It is mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen, and peroxide radicals. nih.gov These highly reactive species can attack both the aromatic ring and the aliphatic side chain. The reaction with hydroxyl radicals is a primary mechanism for the atmospheric degradation of volatile organic compounds like chlorobenzenes. epa.gov The degradation of chlorobenzene via UV/H2O2, which generates hydroxyl radicals, has been shown to be a rapid process. nih.gov
The medium in which photodegradation occurs plays a crucial role. In air, gas-phase reactions with hydroxyl radicals are expected to be the dominant pathway. ohio.gov In water, both direct and indirect photolysis can occur, with the latter often being more significant due to the presence of natural photosensitizers like dissolved organic matter. On soil surfaces, photodegradation can also occur, though it is often limited by light penetration.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of this compound to hydrolysis will largely depend on the stability of the two C-Cl bonds.
The C-Cl bond on the aromatic ring of chlorobenzene is exceptionally stable and resistant to hydrolysis under normal environmental conditions. quora.com This is due to the partial double-bond character resulting from resonance between the lone pair electrons on the chlorine atom and the pi-electron system of the benzene (B151609) ring.
In contrast, the C-Cl bond on the aliphatic (1-chloropropan-2-yl) side chain is more susceptible to hydrolysis. brainly.com This reaction would be a nucleophilic substitution, where a water molecule or a hydroxide (B78521) ion acts as the nucleophile, displacing the chloride ion. askfilo.com The reaction would likely proceed via an SN1 or SN2 mechanism, depending on the specific conditions. For a secondary alkyl halide like the one in the side chain, both mechanisms are possible. The hydrolysis of chloropropane to propanol (B110389) in the presence of sodium hydroxide is a known reaction. brainly.comaskfilo.com However, the hydrolysis of chlorinated alkanes like 1,2-dibromo-3-chloropropane (B7766517) under neutral environmental conditions is extremely slow, with estimated half-lives of many years. acs.org
Therefore, it is anticipated that any significant hydrolytic degradation of this compound would occur at the aliphatic side chain, while the aromatic C-Cl bond would remain intact.
Table 1: Hydrolysis Data for Structurally Related Compounds
| Compound | Conditions | Half-life | Product(s) |
|---|---|---|---|
| Chlorobenzene | Neutral pH, 25°C | Very long (resistant) | - |
| 2-Chloropropane (B107684) | Water | Slow | 2-Propanol, Propene |
This table is interactive and can be sorted by clicking on the headers.
Oxidation: In environmental compartments, oxidation is often driven by reactive oxygen species. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are effective in degrading chlorinated benzenes. mdpi.com For this compound, oxidation would likely target the electron-rich benzene ring, leading to hydroxylation and eventual ring cleavage. The aliphatic side chain could also be oxidized. The degradation of ortho-dichlorobenzene by the UV/H2O2 process leads to the formation of dichlorophenols and subsequently organic acids. nih.gov Goethite, an iron oxide common in soils, can catalyze the decomposition of hydrogen peroxide to form hydroxyl radicals, which can then degrade chlorobenzenes. mdpi.com
Reduction: Under anaerobic (oxygen-deficient) conditions, such as in saturated soils, sediments, and some groundwater aquifers, reductive dechlorination is a key transformation pathway for chlorinated organic compounds. epa.gov In this process, the chlorinated compound acts as an electron acceptor. eurochlor.org A compound with more halogen substituents is more oxidized and therefore more susceptible to reduction. epa.gov For this compound, either the aromatic or the aliphatic chlorine atom could be removed and replaced with a hydrogen atom. The Gibbs free energy changes associated with the dechlorination of chlorobenzenes are large enough to be energetically favorable for microbial metabolism. cdc.gov It is plausible that the aliphatic chlorine would be more readily reduced than the aromatic one.
Biotic Degradation Mechanisms
The biodegradation of this compound would involve microorganisms that can utilize this compound as a source of carbon and energy or transform it cometabolically. The degradation pathways are highly dependent on the presence or absence of oxygen.
Aerobic Degradation: Under aerobic conditions, bacteria are known to degrade chlorinated benzenes with four or less chlorine atoms. nih.gov The initial step is typically an attack on the aromatic ring by a dioxygenase enzyme. nih.gov For this compound, a plausible aerobic pathway would be initiated by a chlorobenzene dioxygenase, leading to the formation of a substituted cis-1,2-dihydroxycyclohexa-3,5-diene. This intermediate would then be rearomatized to form a substituted chlorocatechol. Subsequent enzymatic steps would lead to the cleavage of the aromatic ring. Several Pseudomonas and Alcaligenes species have been shown to degrade dichlorobenzenes through such pathways. nih.govasm.org
The aliphatic side chain could also be a site of initial attack, potentially through oxidation by monooxygenase enzymes, similar to the cometabolism of chlorinated propanes by methanotrophs. microbe.com
Anaerobic Degradation: In anaerobic environments, reductive dechlorination is the primary mechanism for the biodegradation of highly chlorinated compounds. epa.gov For this compound, this could involve the sequential removal of chlorine atoms. It is possible that one of the chlorine atoms is removed to form a monochlorinated intermediate, which might then be further degraded. Methanogenic microbial consortia have been shown to reductively dechlorinate 1,4-dichlorobenzene (B42874) to monochlorobenzene and then to benzene. ethz.ch Certain Dehalogenimonas and Dehalococcoides species are capable of using chlorinated propanes as electron acceptors in a process called halorespiration. microbe.com
The cleavage of the C-Cl bond is a critical step in the degradation of this compound and is mediated by specific enzymes.
Oxygenases: As mentioned, under aerobic conditions, dioxygenases are key enzymes that initiate the degradation of the aromatic ring by incorporating two oxygen atoms. eurochlor.org This leads to the formation of catechols and subsequent ring fission. Monooxygenases can also play a role, particularly in the oxidation of the aliphatic side chain. nih.gov
Reductive Dehalogenases: Under anaerobic conditions, reductive dehalogenases catalyze the removal of chlorine atoms, with electrons being supplied from an electron donor like hydrogen. This process is crucial for the degradation of highly chlorinated benzenes and alkanes. nih.gov
Haloalkane Dehalogenases: These enzymes catalyze the hydrolytic cleavage of C-Cl bonds in aliphatic compounds. nih.gov It is plausible that a haloalkane dehalogenase could act on the 1-chloropropan-2-yl side chain of the molecule, replacing the chlorine with a hydroxyl group. This would result in the formation of an alcohol derivative, which would be more amenable to further degradation.
Table 2: Key Enzymes in the Degradation of Related Chlorinated Compounds
| Enzyme Class | Reaction Type | Substrate Examples | Conditions |
|---|---|---|---|
| Dioxygenases | Oxygenation | Chlorobenzene, Dichlorobenzenes asm.org | Aerobic |
| Monooxygenases | Oxygenation | Chlorinated propanes (cometabolism) microbe.com | Aerobic |
| Reductive Dehalogenases | Reductive Dechlorination | Dichlorobenzenes, Chlorinated propanes microbe.comethz.ch | Anaerobic |
This table is interactive and can be sorted by clicking on the headers.
Scarcity of Specific Environmental Data for this compound
The available scientific literature focuses on broader categories of related substances, such as chlorinated benzenes and alkylbenzenes. While this body of research provides a general understanding of how these classes of compounds behave in the environment, it does not offer the specific data necessary to detail the environmental impact of this compound.
Consequently, without dedicated studies on this specific compound, a thorough and scientifically accurate article on its environmental chemistry and degradation pathways, as per the requested outline, cannot be generated at this time. Further research and empirical studies are required to determine the specific environmental fate and persistence of this compound, as well as to identify its degradation products and metabolites.
Applications in Advanced Organic Synthesis and Materials Science
Precursor for Advanced Aromatic and Heterocyclic Systems
The strategic placement of reactive sites in 1-Chloro-2-(1-chloropropan-2-yl)benzene makes it a promising precursor for the synthesis of complex aromatic and heterocyclic scaffolds. These structures are foundational to many areas of modern chemistry, including materials science and pharmaceuticals.
Chlorinated aromatic compounds have long served as crucial intermediates in the polymer industry. nih.gov The structure of this compound allows for its potential conversion into specialized monomers for high-performance polymers.
One potential pathway involves a dehydrochlorination reaction to create a styrenic-type monomer. Selective elimination of hydrogen chloride from the chloropropyl side chain could yield a vinyl group, resulting in a substituted chlorostyrene. Such monomers can be polymerized to create materials with tailored thermal properties and flame resistance, attributes often conferred by the presence of chlorine atoms.
Alternatively, the compound could be transformed into a bifunctional monomer suitable for polycondensation reactions. For example, conversion of the chlorine atoms to other functional groups, such as hydroxyl or amino groups, would create a diol or diamine. These monomers could then be reacted with dicarboxylic acids or their derivatives to produce polyesters or polyamides with unique properties imparted by the ortho-substituted aromatic core.
Table 1: Potential Monomer Synthesis Pathways
| Reaction Type | Potential Reagents | Resulting Monomer Class | Potential Polymer Type |
|---|---|---|---|
| Dehydrochlorination | Strong base (e.g., KOH, t-BuOK) | Substituted Styrene | Addition Polymers (Polystyrenes) |
| Nucleophilic Substitution | NaOH, H₂O / NH₃ | Diol / Diamine | Condensation Polymers (Polyesters, Polyamides) |
| Grignard Formation followed by reaction with electrophiles | Mg, then CO₂ | Dicarboxylic Acid | Condensation Polymers (Polyesters, Polyamides) |
The dual reactivity of this compound makes it an excellent candidate for constructing complex polycyclic and heterocyclic molecules. Intramolecular reactions, in particular, offer a direct route to rigid, three-dimensional structures.
One of the most powerful applications would be in intramolecular Friedel-Crafts alkylation. pearson.com In the presence of a Lewis acid catalyst, the secondary alkyl chloride can act as an electrophile, attacking the adjacent electron-rich benzene (B151609) ring to form a new six-membered ring. This cyclization would produce a chlorinated dihydronaphthalene derivative, a core structure in many natural products and synthetic molecules. The reaction conditions could be fine-tuned to control the regioselectivity of the cyclization.
Furthermore, the aryl chloride can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The secondary alkyl chloride can undergo nucleophilic substitution with various nucleophiles (e.g., azides, cyanides, thiols), adding further functional complexity. This orthogonal reactivity allows for a stepwise and controlled assembly of intricate molecular architectures. The synthesis of various heterocyclic compounds, such as benzothiophenes and imidazoles, often starts from appropriately substituted chlorobenzene (B131634) derivatives. wisdomlib.orgresearchgate.net
Role as Synthetic Intermediates in Medicinal Chemistry Research
Chlorine-containing compounds are ubiquitous in pharmaceuticals, with over a quarter of all FDA-approved drugs featuring at least one chlorine atom. nih.gov The presence of chlorine can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Chlorinated benzenes and their derivatives are key intermediates in the synthesis of numerous drugs. nih.govwikipedia.orgdrugbank.com
The this compound scaffold could serve as a precursor to novel pharmacophores. For instance, the arylpropylamine structure is a key feature in many neurologically active drugs. sciencemadness.org Through nucleophilic substitution of the secondary chloride with various amines, a library of substituted 1-(o-chlorophenyl)propan-2-amines could be synthesized for screening. These compounds would be analogues of known pharmaceuticals, and their biological activity could be modulated by the presence and position of the chlorine atom on the aromatic ring.
Table 2: Potential Bioactive Scaffolds from this compound
| Reaction Type | Reagent | Resulting Scaffold | Potential Therapeutic Area |
|---|---|---|---|
| Amination | R₂NH | Arylpropylamine | CNS agents, stimulants |
| Intramolecular Cyclization | Lewis Acid | Dihydronaphthalene | Various |
| Cross-Coupling / Substitution | Various | Highly substituted aromatics | Oncology, Infectious Disease |
Applications as Synthetic Intermediates in Agrochemical Research
Similar to pharmaceuticals, the agrochemical industry heavily relies on chlorinated organic compounds for the synthesis of herbicides, insecticides, and fungicides. pmarketresearch.comnih.gov The stability and specific biological activity conferred by chlorine atoms make them ideal components of modern crop protection agents. Chlorobenzene and its derivatives are precursors to major agrochemicals like chlorothalonil and MCPA. pmarketresearch.com
The subject compound can be envisioned as a starting material for novel pesticides. The dichlorinated structure could be elaborated into more complex molecules with potential herbicidal or insecticidal properties. For example, reaction with thiols or phosphates could lead to compounds analogous to organophosphate or carbamate pesticides. The ortho-chlorophenylpropyl motif could be explored as a new pharmacophore to overcome resistance issues associated with existing agrochemicals.
Development of Novel Reagents and Catalysts from Derivatives
The structure of this compound also lends itself to the development of specialized reagents and ligands for catalysis. The aromatic ring can be functionalized to incorporate coordinating groups, such as phosphines or amines.
For instance, the aryl chloride could be converted into a phosphine group via reaction with lithium diphenylphosphide. The resulting molecule could act as a bidentate or monodentate ligand for transition metal catalysts used in cross-coupling, hydrogenation, or hydroformylation reactions. The specific stereoelectronic properties imparted by the ortho-alkyl side chain could lead to catalysts with novel reactivity or selectivity.
Furthermore, conversion of the aryl chloride to a boronic acid or ester would yield a versatile reagent for Suzuki cross-coupling reactions, enabling the efficient construction of biaryl compounds, which are prevalent structures in materials science and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
